molecular formula C13H17F3N2O2S B2951920 1-(2-Hydroxy-2-methyl-3-(methylthio)propyl)-3-(3-(trifluoromethyl)phenyl)urea CAS No. 1396806-41-9

1-(2-Hydroxy-2-methyl-3-(methylthio)propyl)-3-(3-(trifluoromethyl)phenyl)urea

Cat. No.: B2951920
CAS No.: 1396806-41-9
M. Wt: 322.35
InChI Key: QAPHJOFHBXHKDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Hydroxy-2-methyl-3-(methylthio)propyl)-3-(3-(trifluoromethyl)phenyl)urea is a synthetic organic compound of significant interest in medicinal chemistry and pharmacological research. Its molecular structure incorporates a urea scaffold, a feature common in many biologically active molecules, and is further functionalized with a 3-(trifluoromethyl)phenyl group and a 2-hydroxy-2-methyl-3-(methylthio)propyl chain. The presence of the trifluoromethyl group is often associated with enhanced metabolic stability, lipophilicity, and binding affinity in drug discovery, making this compound a valuable candidate for structure-activity relationship (SAR) studies. The unique combination of polar (hydroxy, urea) and non-polar (trifluoromethyl, methylthio) moieties within a single molecule suggests potential for diverse molecular interactions. Primary research applications for this compound include its investigation as a key intermediate or target molecule in the development of enzyme inhibitors, receptor antagonists, and other therapeutic agents. It serves as a crucial tool for researchers exploring new chemical entities in areas such as oncology, endocrinology, and immunology. Researchers can utilize this compound to probe biological pathways and develop novel small-molecule probes. FOR RESEARCH USE ONLY. Not intended for any human or veterinary use.

Properties

IUPAC Name

1-(2-hydroxy-2-methyl-3-methylsulfanylpropyl)-3-[3-(trifluoromethyl)phenyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17F3N2O2S/c1-12(20,8-21-2)7-17-11(19)18-10-5-3-4-9(6-10)13(14,15)16/h3-6,20H,7-8H2,1-2H3,(H2,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAPHJOFHBXHKDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)NC1=CC=CC(=C1)C(F)(F)F)(CSC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(2-Hydroxy-2-methyl-3-(methylthio)propyl)-3-(3-(trifluoromethyl)phenyl)urea, often referred to as a substituted urea compound, has garnered attention for its potential biological activities, particularly in pharmacological applications. This compound exhibits a unique structure that may contribute to its interaction with various biological targets, making it a subject of interest in drug discovery and development.

Chemical Structure

The chemical formula for this compound is C12H14F3N2O2SC_{12}H_{14}F_3N_2O_2S. Its structure includes a trifluoromethyl group, a hydroxy group, and a methylthio group, which are critical for its biological activity.

Biological Activity Overview

Research has indicated that this compound may possess several biological activities, including:

  • Antitumor Activity : Studies have shown that similar urea derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds with structural similarities have been reported to induce apoptosis in cancer cells and inhibit tumor growth effectively .
  • Anti-inflammatory Properties : Compounds containing the urea moiety have been associated with anti-inflammatory effects. The presence of hydroxyl and trifluoromethyl groups may enhance these activities by modulating inflammatory pathways .
  • Effects on Metabolic Disorders : Some studies suggest that related compounds can influence metabolic pathways, potentially offering therapeutic benefits for conditions such as diabetes and obesity .

Antitumor Studies

A detailed examination of the antitumor activity of related compounds has revealed promising results. For example:

CompoundCell LineIC50 (µM)Mechanism of Action
Compound AA549 (Lung)49.85Induces apoptosis
Compound BHCT116 (Colon)1.1Cell cycle arrest at SubG1/G1 phase
Compound CMCF-7 (Breast)3.3Inhibits cell proliferation

These studies indicate that modifications in the urea structure can lead to enhanced cytotoxicity against cancer cells.

Anti-inflammatory Mechanisms

In vitro studies have demonstrated that urea derivatives can inhibit pro-inflammatory cytokines, suggesting their potential use in treating inflammatory diseases. The exact mechanisms are still under investigation but may involve the modulation of NF-kB signaling pathways .

Case Studies

  • Case Study on Anticancer Activity :
    • A recent study evaluated the efficacy of a series of urea derivatives, including the compound , against various cancer cell lines. The results indicated significant growth inhibition in A549 and MCF-7 cells, with IC50 values suggesting potent anticancer properties.
  • Metabolic Impact Assessment :
    • Another study focused on the metabolic effects of similar compounds on insulin resistance models. The findings suggested that these compounds could improve insulin sensitivity and reduce hyperglycemia in experimental models .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural uniqueness lies in its 2-hydroxy-2-methyl-3-(methylthio)propyl chain. Key comparisons with analogues from the evidence include:

Compound Name / ID Substituents on Urea Moieties Molecular Weight Notable Features Source
Target Compound 3-(3-(Trifluoromethyl)phenyl); 2-hydroxy-2-methyl-3-(methylthio)propyl ~380 (estimated) Hydroxy group enhances solubility; methylthio may modulate thiol-mediated binding. -
1-(3-(Trifluoromethyl)phenyl)-3-(4-(4-((4-(2-hydrazinyl-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)urea (11e) 3-(Trifluoromethyl)phenyl; thiazole-piperazine-hydrazinyl chain 534.1 Anticancer potential (NCI screening); bulky substituents may limit bioavailability.
1-[3-(Trifluoromethyl)phenyl]-1-(6-(4-methoxyphenyl)-2-methylpyridin-3-yl)urea (83) 3-(Trifluoromethyl)phenyl; pyridine-methoxyphenyl - Pyridine core improves π-π stacking; methoxy group enhances solubility.
1-(2-Hydroxy-2-(4-(methylthio)phenyl)ethyl)-3-(2-(trifluoromethyl)phenyl)urea (CAS 1448073-81-1) 2-(Trifluoromethyl)phenyl; hydroxy-ethyl-(4-methylthiophenyl) 370.4 Ethyl linker reduces steric hindrance; methylthiophenyl may enhance membrane permeability.

Physicochemical Properties

  • Molecular Weight : The target compound’s estimated molecular weight (~380) is lower than 11e (534.1), suggesting better bioavailability.
  • Polarity : Hydroxy and methylthio groups balance lipophilicity (critical for membrane penetration) and polarity (for solubility).

Q & A

Q. What advanced NMR techniques characterize dynamic molecular behavior in solution?

  • Methodology : Employ 1H^1\text{H}-15N^{15}\text{N}-HSQC to study urea proton exchange rates. Variable-temperature NMR can reveal conformational flexibility, as applied to similar urea-based receptor antagonists .

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